XL888 Demonstrates Structural Binding Divergence from 17-AAG and Resorcinol Inhibitors
XL888 binds to HSP90 in a structurally distinct manner compared to 17-AAG and other small-molecule HSP90 inhibitors [1]. This binding mode is characteristic of the tropane scaffold and is not shared by geldanamycin-derived inhibitors (e.g., 17-AAG) or resorcinol-based inhibitors (e.g., ganetespib, luminespib) [2].
| Evidence Dimension | Binding mode classification |
|---|---|
| Target Compound Data | Tropane-derived scaffold with distinct binding interactions |
| Comparator Or Baseline | 17-AAG (geldanamycin class), ganetespib/luminespib (resorcinol class) |
| Quantified Difference | Structurally distinct binding mode (qualitative) |
| Conditions | Crystallographic analysis and molecular modeling |
Why This Matters
This differentiation is critical for understanding target engagement and potential for acquired resistance, as binding mode can influence spectrum of client protein degradation and off-target effects.
- [1] Nicoll M, et al. Abstract #4690: Preclinical characterization of the HSP90 inhibitor XL888 in melanoma models. Cancer Res. 2009;69(9_Supplement):4690. View Source
- [2] Bussenius J, Blazey CM, Aay N, et al. Discovery of XL888: A novel tropane-derived small molecule inhibitor of HSP90. Bioorg Med Chem Lett. 2012;22(17):5396-5404. doi:10.1016/j.bmcl.2012.07.052 View Source
